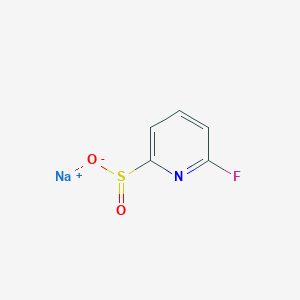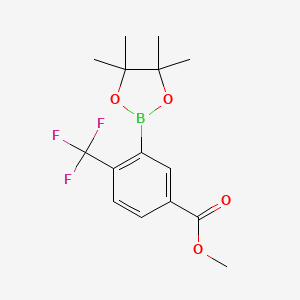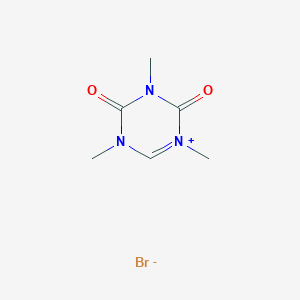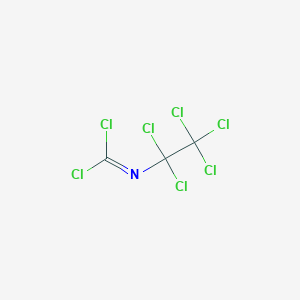![molecular formula C13H18BN3O2 B6308704 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine CAS No. 1353584-74-3](/img/structure/B6308704.png)
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine, also known as 2M6TMDIP, is a novel heterocyclic compound that has been studied for its various applications in scientific research. 2M6TMDIP has been found to have a number of unique properties that make it an attractive choice for use in laboratory experiments.
科学的研究の応用
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine has been studied for its potential applications in scientific research. It has been found to have strong antimicrobial activity against a number of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, it has been found to have antifungal activity against the fungi Candida albicans and Aspergillus niger. It has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of a number of cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
作用機序
The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine is not yet fully understood. However, it is believed to act by inhibiting the growth of microorganisms through the disruption of their cell membranes. Additionally, it has been suggested that this compound may inhibit the growth of cancer cells by interfering with their DNA replication.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant effects, as well as anticonvulsant and neuroprotective effects.
実験室実験の利点と制限
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its low toxicity, which makes it safe for use in laboratory experiments. Additionally, it is a relatively inexpensive compound and is easy to synthesize. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain experiments.
将来の方向性
There are a number of potential future directions for research on 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine. One potential direction is to further investigate its mechanism of action and its effects on different cell types. Additionally, further research could be done to explore the potential applications of this compound in medicine, such as its potential use as an antimicrobial or antifungal agent. Additionally, further research could be done to explore the potential of this compound as an anticancer agent, as well as its potential use in the treatment of neurological disorders. Finally, further research could be done to explore the potential applications of this compound in other areas, such as the food industry or the cosmetics industry.
合成法
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine can be synthesized using a two-step process. The first step involves the reaction of 4-methyl-3-nitroimidazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl bromide. This reaction yields the intermediate this compound-3-carboxylic acid. The second step involves the deprotonation of the carboxylic acid with a base, such as sodium hydroxide, to yield the final product this compound.
特性
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-9-8-17-11(15-9)7-6-10(16-17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOSSDCHZPDMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN3C=C(N=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














